5-(Methoxycarbonyl)-2-propoxybenzoate
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Overview
Description
5-(Methoxycarbonyl)-2-propoxybenzoate is an organic compound with a complex structure that includes a benzoate core substituted with methoxycarbonyl and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-2-propoxybenzoate typically involves the esterification of 5-hydroxy-2-propoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-2-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
5-(Methoxycarbonyl)-2-propoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)-2-propoxybenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological molecules. The propoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
Methyl salicylate: Similar ester structure but with a hydroxyl group instead of a propoxy group.
Ethyl benzoate: Similar benzoate core but with an ethyl ester group instead of methoxycarbonyl and propoxy groups.
Uniqueness
5-(Methoxycarbonyl)-2-propoxybenzoate is unique due to its combination of methoxycarbonyl and propoxy groups, which confer distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
90183-45-2 |
---|---|
Molecular Formula |
C12H13O5- |
Molecular Weight |
237.23 g/mol |
IUPAC Name |
5-methoxycarbonyl-2-propoxybenzoate |
InChI |
InChI=1S/C12H14O5/c1-3-6-17-10-5-4-8(12(15)16-2)7-9(10)11(13)14/h4-5,7H,3,6H2,1-2H3,(H,13,14)/p-1 |
InChI Key |
GSWROPHHGCFDEU-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OC)C(=O)[O-] |
Origin of Product |
United States |
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